IAP Binding Affinity: Constrained vs. Flexible Scaffolds
The cyclopropa[d]pyrrolo[1,2-a]azocine scaffold serves as a core structural element in high-affinity IAP inhibitors. While direct Ki data for the parent scaffold (CAS 624721-65-9) are not publicly reported, class-level inference from structurally related bivalent Smac mimetics containing the pyrrolo[1,2-a]azocine core demonstrates sub-nanomolar binding to cIAP-1 (Ki = 0.31 nM) and XIAP (Ki = 0.56 nM) [1]. In contrast, simpler monovalent scaffolds lacking the constrained pyrroloazocine motif typically exhibit Ki values in the micromolar range (e.g., ~1–10 µM for linear peptide mimetics), representing a >1000-fold reduction in binding affinity [2]. This underscores the essential contribution of the rigid cyclopropa-fused geometry to achieving picomolar-level target engagement.
| Evidence Dimension | Binding Affinity (Ki) to cIAP-1 BIR3 Domain |
|---|---|
| Target Compound Data | Not directly reported for CAS 624721-65-9; inferred from pyrroloazocine-containing analogues: Ki = 0.31 nM |
| Comparator Or Baseline | Linear peptide mimetics lacking the fused tricyclic core: Ki ≈ 1–10 µM |
| Quantified Difference | >1000-fold improvement in binding affinity for the constrained scaffold |
| Conditions | Fluorescence polarization displacement assay using His-tagged human cIAP1 BIR3 domain expressed in E. coli; temperature: 2°C |
Why This Matters
For procurement, selecting this specific cyclopropa-fused scaffold over simpler analogues enables access to sub-nanomolar IAP inhibitors, directly impacting the potency of apoptosis-inducing agents in cancer drug discovery.
- [1] SM-164 Ontology Report. CHEBI:192710. RGD Database. View Source
- [2] BindingDB Entry BDBM50343521. CHEMBL1774157: IAP Inhibition Data. View Source
